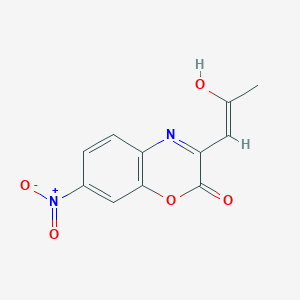![molecular formula C15H18N2O2 B6091416 5,5-dimethyl-2-{[(6-methyl-2-pyridinyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6091416.png)
5,5-dimethyl-2-{[(6-methyl-2-pyridinyl)amino]methylene}-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-dimethyl-2-{[(6-methyl-2-pyridinyl)amino]methylene}-1,3-cyclohexanedione is a chemical compound commonly referred to as DMAD. This compound belongs to the class of pyridine-based ligands and is used in various scientific research applications. DMAD is known for its unique properties, which make it a valuable tool in the field of chemistry and biochemistry.
Mecanismo De Acción
DMAD acts as a bidentate ligand, meaning that it can coordinate to a metal ion through two points of attachment. This allows for the formation of stable metal complexes, which can then be used in various chemical reactions. DMAD also has a unique structure that allows it to participate in a variety of reactions, including nucleophilic addition and Michael addition reactions.
Biochemical and Physiological Effects
DMAD has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be harmful to human health. DMAD has also been shown to have some antimicrobial activity, which may make it useful in the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMAD is its ability to form stable metal complexes. This makes it a valuable tool in the synthesis of various chemical compounds. However, DMAD is also known to be air-sensitive and can decompose under certain conditions. This can make it challenging to work with in certain lab settings.
Direcciones Futuras
There are many potential future directions for DMAD research. One area of interest is the development of new metal complexes that can be used in catalytic reactions. Another area of interest is the use of DMAD in the development of new drugs, particularly in the area of antimicrobial agents. Additionally, there is potential for DMAD to be used in the development of new materials, such as polymers and nanoparticles. Overall, DMAD is a versatile compound with many potential applications in scientific research.
Métodos De Síntesis
DMAD can be synthesized using a variety of methods, including the reaction of 2,4-pentanedione with 6-methyl-2-pyridinecarboxaldehyde in the presence of a base. Another method involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with cyclohexane-1,3-dione in the presence of a base. Both methods result in the formation of DMAD in good yields.
Aplicaciones Científicas De Investigación
DMAD has a wide range of applications in scientific research. One of the most common applications is as a ligand in the synthesis of metal complexes. DMAD can form stable complexes with a variety of metal ions, including copper, nickel, and palladium. These complexes have been used in various catalytic reactions, including cross-coupling reactions and cycloadditions.
Propiedades
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-[(E)-(6-methylpyridin-2-yl)iminomethyl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-5-4-6-14(17-10)16-9-11-12(18)7-15(2,3)8-13(11)19/h4-6,9,18H,7-8H2,1-3H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSPSQGFYXUBRW-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N=CC2=C(CC(CC2=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)/N=C/C2=C(CC(CC2=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26660810 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B6091335.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)acetamide](/img/structure/B6091342.png)
![ethyl 3-(2-methylbenzyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6091343.png)
![7-(difluoromethyl)-3-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6091360.png)
![[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6091371.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3-ethoxy-4-hydroxybenzylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6091380.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B6091386.png)
![2-(1-[(6-methyl-2-pyridinyl)methyl]-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6091387.png)
![4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-3-propionyl-2H-pyran-2-one](/img/structure/B6091395.png)


![2,4-dichloro-6-({[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B6091409.png)
![3-{2-[1-(2-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B6091433.png)
![2-(difluoromethoxy)-N-{4-[(2-naphthylamino)carbonyl]phenyl}benzamide](/img/structure/B6091444.png)
